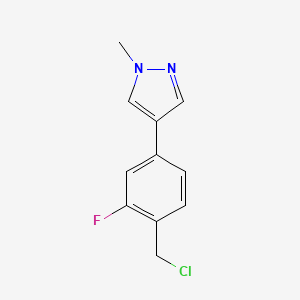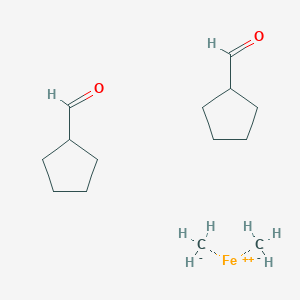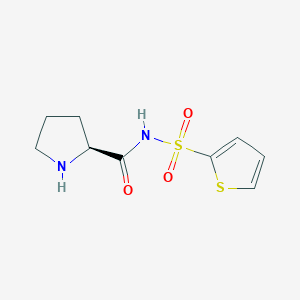
N-(2-Thiophenesulfonyl)-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Thiophenesulfonyl)-L-prolinamide is a compound that features a thiophene ring substituted with a sulfonyl group and an L-prolinamide moiety. Thiophene derivatives are known for their diverse applications in pharmaceuticals, materials science, and organic electronics due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Thiophenesulfonyl)-L-prolinamide typically involves the reaction of 2-thiophenesulfonyl chloride with L-prolinamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs continuous flow reactors to enhance reaction efficiency and scalability . These methods allow for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Thiophenesulfonyl)-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol or sulfide.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(2-Thiophenesulfonyl)-L-prolinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of N-(2-Thiophenesulfonyl)-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonyl chloride: A precursor in the synthesis of various thiophene derivatives.
Thiophene-2-carboxamide: Another thiophene derivative with different functional groups.
2,5-Dimethylthiophene: A simpler thiophene derivative used in organic synthesis
Uniqueness
N-(2-Thiophenesulfonyl)-L-prolinamide is unique due to its combination of a thiophene ring with a sulfonyl group and an L-prolinamide moiety. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C9H12N2O3S2 |
|---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
(2S)-N-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H12N2O3S2/c12-9(7-3-1-5-10-7)11-16(13,14)8-4-2-6-15-8/h2,4,6-7,10H,1,3,5H2,(H,11,12)/t7-/m0/s1 |
InChI Key |
LGJKEXWBLODWJF-ZETCQYMHSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NS(=O)(=O)C2=CC=CS2 |
Canonical SMILES |
C1CC(NC1)C(=O)NS(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


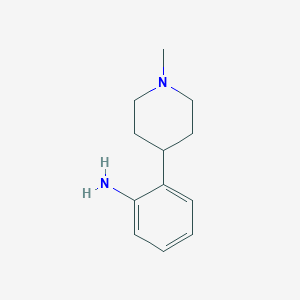
![2-Oxaspiro[3.4]octan-6-amine](/img/structure/B14039760.png)

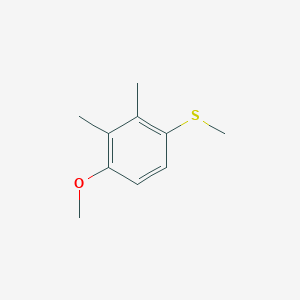

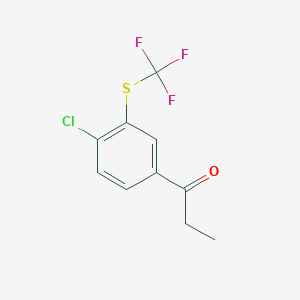
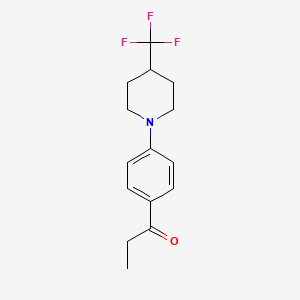
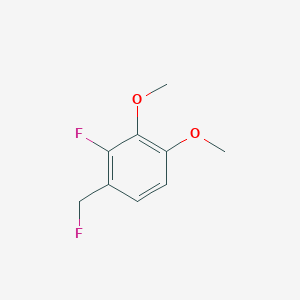
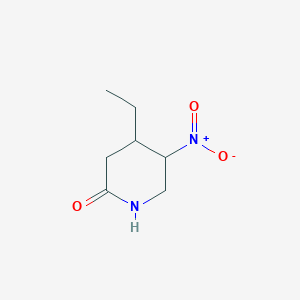
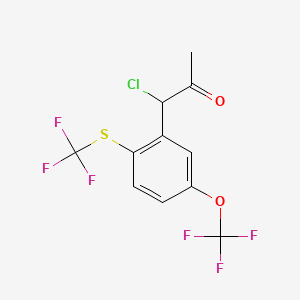

![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14039825.png)
